molecular formula C16H15NO3 B087222 N-(4-Methoxybenzylidene)-4-acetoxyaniline CAS No. 10484-13-6

N-(4-Methoxybenzylidene)-4-acetoxyaniline

Cat. No. B087222
CAS RN: 10484-13-6
M. Wt: 269.29 g/mol
InChI Key: HOYWVKUPOCFKOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Methoxybenzylidene)-4-acetoxyaniline derivatives involves the condensation reaction process. For instance, compounds similar to N-(4-Methoxybenzylidene)-4-acetoxyaniline, such as N-(4-bromobenzylidene)-4-methoxyaniline, are synthesized through this method and crystallized using the slow evaporation solution growth technique at room temperature, highlighting the general approach for synthesizing this class of compounds (Subashini et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of benzylideneaniline derivatives, including those similar to N-(4-Methoxybenzylidene)-4-acetoxyaniline, often crystallize in specific crystal systems such as orthorhombic or triclinic, with unique space groups. The placement of hydrogen atoms and the presence of functional groups are key structural features, confirmed through spectroscopic studies such as 1H NMR, FTIR, and Raman spectral analyses (Subashini et al., 2021).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, highlighting their reactivity. For example, N-(2,4-dinitrobenzylidene)-4-methoxyaniline undergoes specific reactions with cyanide, showcasing the compound's potential in developing chemosensors highly selective toward cyanide (Heying et al., 2015).

Physical Properties Analysis

The physical properties of benzylideneaniline derivatives, such as melting points and weight loss, are determined through thermogravimetric and differential thermal analyses. These compounds exhibit specific melting points and undergo single-stage weight loss, indicating their thermal stability (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions, can be elucidated through spectroscopic studies and chemical reactivity tests. For example, the reaction of benzylideneaniline derivatives with cyanide for chemosensor applications reflects their chemical behavior and potential applications in sensing technologies (Heying et al., 2015).

Scientific Research Applications

Methylene-Linked Liquid Crystals

Methylene-linked liquid crystal dimers, such as 1,5-bis(4-methoxyanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties, including the formation of a twist-bend nematic phase. This phase is characterized by its optical textures and is attributed to the bent geometry of the methylene-linked odd-membered dimers. These findings suggest potential applications in advanced display technologies and optical devices where the manipulation of light is required (Henderson & Imrie, 2011).

Analytical Methods for Antioxidant Activity

A comprehensive review by Munteanu and Apetrei (2021) on the analytical methods used in determining antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provides insights into the chemical basis for assessing the antioxidant properties of compounds like N-(4-Methoxybenzylidene)-4-acetoxyaniline. These methods, based on the transfer of hydrogen atoms or electrons, are crucial for evaluating the potential of compounds in pharmaceutical, food engineering, and cosmetics industries, where antioxidant activity is a key factor (Munteanu & Apetrei, 2021).

Environmental Effects of UV Filters

Research on the environmental effects of organic ultraviolet (UV) filters, including benzophenone-3 and 4-methylbenzylidene camphor, highlights concerns regarding their persistence and potential ecological impacts. These studies raise awareness about the environmental fate of synthetic compounds, including those structurally related to N-(4-Methoxybenzylidene)-4-acetoxyaniline, emphasizing the need for environmentally benign alternatives or treatments to mitigate their effects (Schneider & Lim, 2019).

Safety And Hazards

This chemical is combustible . Hazardous decomposition products include carbon monoxide, oxides of nitrogen, irritating and toxic fumes and gases, and carbon dioxide .

Future Directions

Research on MBBA has focused on its phase transitions when confined within mesoporous silica materials . This could lead to further understanding of the properties of liquid crystals and their potential applications.

properties

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYWVKUPOCFKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065090
Record name Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester)
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Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzylidene)-4-acetoxyaniline

CAS RN

10484-13-6
Record name Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate
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Record name Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate
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Record name Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester)
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Record name 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate
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